11-Hydroxy Dihydro Loratadine

Beschreibung

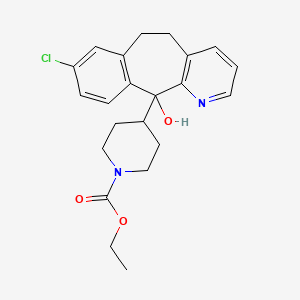

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-(13-chloro-2-hydroxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2O3/c1-2-28-21(26)25-12-9-17(10-13-25)22(27)19-8-7-18(23)14-16(19)6-5-15-4-3-11-24-20(15)22/h3-4,7-8,11,14,17,27H,2,5-6,9-10,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWGYTXDYNKXEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901108638 | |

| Record name | Ethyl 4-(8-chloro-6,11-dihydro-11-hydroxy-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901108638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133284-74-9 | |

| Record name | Ethyl 4-(8-chloro-6,11-dihydro-11-hydroxy-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133284-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Hydroxy dihydro loratadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133284749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-(8-chloro-6,11-dihydro-11-hydroxy-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901108638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinecarboxylic acid, 4-(8-chloro-6,11-dihydro-11-hydroxy-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-HYDROXY DIHYDRO LORATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EJO90SZA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 11-Hydroxy Dihydro Loratadine

Introduction

Loratadine is a widely recognized second-generation antihistamine, valued for its efficacy in treating allergic conditions without the sedative effects common to its predecessors.[1] Its extensive use has led to in-depth studies of its metabolic pathways and related compounds. One such compound is 11-Hydroxy Dihydro Loratadine, identified as a potential impurity or metabolite of loratadine.[2] This molecule is structurally distinct from loratadine, featuring a hydroxyl group at the 11-position of the tricyclic core and a single bond connecting the piperidine moiety, in place of the exocyclic double bond.

This guide provides a comprehensive, technically detailed pathway for the synthesis of this compound. The proposed strategy is grounded in established organometallic and heterocyclic chemistry principles, drawing parallels from known syntheses of loratadine and its precursors.[3][4] We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology suitable for researchers and drug development professionals.

Retrosynthetic Analysis

The cornerstone of an efficient synthesis is a logical retrosynthetic plan. For this compound, the most logical disconnection is at the C11-piperidine bond. This bond can be formed through the nucleophilic addition of a piperidine-based organometallic reagent to a tricyclic ketone. This approach is advantageous as it constructs the quaternary stereocenter and installs the hydroxyl group in a single, convergent step.

The retrosynthetic pathway is as follows:

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Tricyclic Ketone Intermediate

The synthesis of the key intermediate, 8-chloro-5,6-dihydro-11H-benzo[5][6]cyclohepta[1,2-b]pyridin-11-one, is a critical phase of the overall process. The chosen route starts from 3-methyl-2-cyanopyridine and proceeds through a series of reactions to build the tricyclic system.[3] The final step, an intramolecular Friedel-Crafts reaction, is particularly crucial.

Experimental Protocol: Synthesis of the Ketone Intermediate

-

Step 1: Synthesis of 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile. This precursor is synthesized via established literature methods, typically involving the condensation of 2-cyano-3-methylpyridine with m-chlorobenzyl chloride, followed by further elaboration.[7]

-

Step 2: Intramolecular Cyclization.

-

In a reaction vessel equipped for high-temperature operation, polyphosphoric acid (PPA) is heated to approximately 240°C.

-

Phosphorus pentoxide (P₂O₅) is added portion-wise to the hot PPA with vigorous stirring to create a homogenous, highly acidic medium. The P₂O₅ acts as a dehydrating agent and enhances the acidity of the PPA, which is essential for promoting the cyclization.

-

3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile is then added to this mixture.

-

The reaction is maintained at 240°C for 6-8 hours. The high temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution.

-

The reaction is cooled and then carefully quenched by pouring it onto ice.

-

The aqueous mixture is neutralized with a suitable base (e.g., NaOH solution) to precipitate the crude product.

-

The crude solid is filtered, washed with water, and dried.

-

-

Step 3: Purification.

-

The crude ketone is recrystallized from a mixed solvent system, such as ethyl acetate/n-hexane/petroleum ether, to yield the pure tricyclic ketone intermediate.[3]

-

Workflow for Ketone Synthesis

Caption: Workflow for the synthesis of the tricyclic ketone intermediate.

Data Summary: Ketone Synthesis

| Parameter | Value/Condition | Rationale |

| Starting Material | 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile | Contains all necessary atoms for the tricyclic core. |

| Cyclization Agent | Polyphosphoric Acid (PPA) with P₂O₅ | Strong acid and dehydrating agent for Friedel-Crafts acylation.[3] |

| Temperature | 240°C | High energy input required for the intramolecular reaction.[3] |

| Reaction Time | 6-8 hours | Sufficient time to ensure high conversion.[3] |

| Purification | Recrystallization | Effective method for removing impurities.[3] |

| Expected Yield | ~65-75% | Based on similar reported procedures.[3] |

Part 2: The Key Grignard Addition Step

With the tricyclic ketone in hand, the final stage of the synthesis involves a Grignard reaction to introduce the N-ethoxycarbonyl-4-piperidyl group and the C-11 hydroxyl group. This reaction's success hinges on the careful preparation of the Grignard reagent and precise control of the reaction conditions, particularly temperature.

Experimental Protocol: Grignard Reaction and Final Product Formation

-

Step 1: Preparation of the Grignard Reagent.

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

-

Add a small amount of dry tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of N-ethoxycarbonyl-4-chloropiperidine in dry THF to the magnesium suspension. The reaction is exothermic and should be controlled with an ice bath.

-

After the addition is complete, stir the mixture at room temperature until the magnesium is consumed, yielding the N-ethoxycarbonyl-4-piperidyl magnesium chloride reagent. This process is analogous to the preparation of similar piperidyl Grignard reagents.[4]

-

-

Step 2: Grignard Addition to the Ketone.

-

In a separate, dry reaction vessel, dissolve the tricyclic ketone intermediate in dry THF.

-

Cool this solution to a glacial temperature, between -85°C and -95°C, using a dry ice/acetone bath.[4] This low temperature is critical to prevent side reactions and ensure clean addition of the Grignard reagent to the carbonyl group.

-

Slowly add the prepared Grignard reagent to the cold ketone solution via a cannula.

-

Stir the reaction mixture at this low temperature for 1-2 hours.

-

-

Step 3: Work-up and Purification.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

-

Final Reaction Step Visualization

Caption: Final Grignard addition and work-up procedure.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed through standard analytical techniques.

| Analysis | Expected Result |

| Molecular Formula | C₂₂H₂₅ClN₂O₃[2] |

| Molecular Weight | 400.9 g/mol [2] |

| ¹H NMR | Peaks corresponding to aromatic protons, piperidine protons, ethyl group, and a singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for all 22 carbon atoms, including the quaternary carbon at C-11. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass. |

| Purity (HPLC) | >98% |

Safety Considerations

This synthesis involves several hazardous materials and reactions that require strict safety protocols:

-

Polyphosphoric acid and Phosphorus Pentoxide: Highly corrosive and react violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Grignard Reagents: Highly reactive, pyrophoric, and react violently with water. All glassware must be flame-dried, and the reaction must be conducted under a dry, inert atmosphere.

-

Cryogenic Temperatures: The use of a dry ice/acetone bath requires insulated gloves and careful handling to prevent cold burns.

Conclusion

The synthesis of this compound, while not widely documented, is readily achievable through a strategic application of fundamental organic reactions. The proposed pathway, centered around a key Grignard addition to a tricyclic ketone intermediate, offers a robust and logical approach. By carefully controlling reaction parameters, particularly temperature during the Grignard addition, and employing rigorous purification techniques, researchers can successfully synthesize this loratadine-related compound for further study. This guide provides the necessary technical framework and scientific rationale to empower professionals in the field of drug development and medicinal chemistry.

References

- Tian, L., Li, J., & Wu, K. (2014). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research, 6(3), 982-987. [Link]

- Kazmi, F., et al. (2015). Effect of Chemical Inhibitors on the Formation of Desloratadine From Loratadine (2 M) in Human Liver Microsomes.

- Prabhu, S. D., et al. (2005). Process for the production of desloratadine.

- Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 315-322. [Link]

- Tian, L., Li, J., & Wu, K. (2014). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research. [Link]

- (2025). Synthesis of loratadine.

- Saeed, A., et al. (2020). Synthesis of anti-allergic drugs. RSC Advances. [Link]

- Prabhu, S. D., et al. (2009). PROCESS FOR THE PRODUCTION OF DESLORATADIN.

- Prabhu, S. D., et al. (2004). An improved process for the production of desloratadine.

- Stone, E. M., et al. (2020). Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity.

- Stone, E. (2020). Catalytic selective N-Oxidation of loratadine analogs. The 85th Meeting of the Israel Chemical Society. [Link]

- (2020). Preparation method of loratadine.

- (2007). Synthesis process of loratadine intermediate.

- (2023).

- Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines.

- EGIS Gyogyszergyar, R. T. (2005). Desloratadine salts,process for their synthesis and pharmaceutical compositions thereof.

- Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology. [Link]

- Morepen Laboratories, L. (2004). Process for the preparation of loratadine.

- Stone, E. M., et al. (2020). Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. Semantic Scholar. [Link]

- Zentiva, S. A. (2007). Process for the preparation of desloratadine.

- (n.d.). This compound. gsrs.

Sources

- 1. haozepharm.com [haozepharm.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Synthesis process of loratadine intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 4. WO2004080997A1 - Process for the preparation of loratadine - Google Patents [patents.google.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparation method of loratadine - Eureka | Patsnap [eureka.patsnap.com]

Characterization of 11-Hydroxy Dihydro Loratadine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 11-Hydroxy Dihydro Loratadine, a significant metabolite and process impurity of the second-generation antihistamine, Loratadine. As a critical compound in the pharmaceutical landscape, its proper identification, quantification, and characterization are paramount for ensuring the safety and efficacy of Loratadine drug products. This document delves into the analytical methodologies employed for its characterization, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, data interpretation, and the rationale behind the analytical choices are presented to offer a holistic understanding for researchers and drug development professionals.

Introduction: The Significance of this compound

This compound, chemically known as Ethyl 4-(8-chloro-11-hydroxy-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-yl)-1-piperidinecarboxylate, is a molecule of considerable interest in the pharmaceutical industry. Its relevance stems from its dual identity as both a human metabolite of Loratadine and a potential impurity formed during the synthesis of the active pharmaceutical ingredient (API).[2][3] The European Pharmacopoeia (EP) lists it as Loratadine Impurity A, while the United States Pharmacopeia (USP) designates it as Loratadine Related Compound F.[2][3]

The presence of impurities and metabolites in pharmaceutical products is a critical quality attribute that is closely scrutinized by regulatory agencies worldwide. Understanding the toxicological profile and ensuring the levels of such compounds are within acceptable limits is a fundamental aspect of drug development and manufacturing. Therefore, the robust characterization of this compound is not merely an academic exercise but a crucial step in guaranteeing the quality, safety, and efficacy of Loratadine-containing medicines.

This guide will provide a detailed exploration of the analytical techniques and methodologies essential for the comprehensive characterization of this important compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is foundational for the development of analytical methods and for predicting its behavior in biological systems.

| Property | Value | Source |

| Chemical Formula | C22H25ClN2O3 | [1][4][5] |

| Molecular Weight | 400.9 g/mol | [1][4][5] |

| CAS Number | 133284-74-9 | [1][4][5] |

| Appearance | Off-White Solid | [5] |

| Solubility | Soluble in Methanol, DMSO | [5] |

| Storage | 2-8 °C | [5] |

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation, identification, and quantification of this compound in bulk drug substances and pharmaceutical formulations. The choice of the chromatographic conditions is critical to achieve adequate resolution from Loratadine and other related impurities.

Rationale for Method Selection

A reversed-phase HPLC method is the most common and effective approach for the analysis of Loratadine and its impurities. This is due to the moderately polar nature of these compounds, which allows for good retention and separation on a non-polar stationary phase. The selection of a C18 or C8 column is standard practice. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) to elute the analytes. The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the basic Loratadine and its related compounds. UV detection is suitable as the molecule contains a chromophore that absorbs in the UV region.

Experimental Protocol: HPLC Method for the Determination of this compound

This protocol is a representative method for the analysis of this compound. Method validation in accordance with ICH guidelines is essential before its implementation for routine analysis.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

| Parameter | Condition |

| Column | SymmetryShield™ RP8, 4.6 x 250 mm, 5 µm (or equivalent) |

| Mobile Phase | Methanol:Buffer (65:35, v/v) Buffer: 10 mM H3PO4 adjusted to pH 7.0 with triethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 244 nm |

| Injection Volume | 20 µL |

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Loratadine drug substance or a powdered portion of the drug product in the mobile phase to achieve a target concentration.

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention time and response of this compound.

-

Inject the sample solution to identify and quantify the impurity based on the retention time and peak area relative to the standard.

Data Interpretation

The primary outcome of the HPLC analysis is a chromatogram. The peak corresponding to this compound should be well-resolved from the main Loratadine peak and other potential impurities. The retention time of the peak in the sample chromatogram should match that of the reference standard. Quantification is typically performed using an external standard method, where the peak area of the impurity in the sample is compared to the peak area of a known concentration of the reference standard.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure of this compound, confirming its identity and elucidating its chemical features.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Rationale for MS Analysis: Electrospray ionization (ESI) is a suitable ionization technique for this compound due to its polarity. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, and the resulting fragment ions provide structural information.

Expected Mass Spectrometric Data:

| Parameter | Expected Value |

| Molecular Ion [M+H]+ | m/z 401.1628 |

| Major Fragment Ions | To be determined experimentally. Fragmentation is expected to occur at the ester linkage, the piperidine ring, and the tricyclic core. |

Experimental Workflow for MS Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Rationale for NMR Analysis: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR spectroscopy provides information on the number of different types of carbon atoms and their chemical environment. 2D NMR techniques such as COSY and HSQC can be used to establish the connectivity between protons and carbons, further confirming the structure.

Expected NMR Spectral Data (in CDCl₃): Note: The following are predicted chemical shifts and require experimental verification.

¹H NMR:

-

Aromatic Protons: Signals in the range of 7.0-8.5 ppm corresponding to the protons on the tricyclic ring system.

-

Piperidine Protons: A complex set of signals in the range of 1.5-4.5 ppm.

-

Ethyl Group Protons: A quartet around 4.1 ppm (CH₂) and a triplet around 1.2 ppm (CH₃).

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and temperature.

¹³C NMR:

-

Aromatic Carbons: Signals in the range of 120-160 ppm.

-

Carbonyl Carbon (Ester): A signal around 155 ppm.

-

Piperidine Carbons: Signals in the range of 25-55 ppm.

-

Ethyl Group Carbons: Signals for the CH₂ and CH₃ groups.

-

C-11 (bearing the hydroxyl group): A signal in the range of 70-80 ppm.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a sufficient amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer.

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, baseline correction) and interpret the spectra to assign the signals to the corresponding atoms in the molecular structure.

Synthesis and Origin

Understanding the synthetic origin of this compound is crucial for implementing control strategies to minimize its formation during the manufacturing of Loratadine. This compound can be formed through the hydroxylation of Loratadine, which can occur both as a metabolic process in the body and as a side reaction during chemical synthesis, particularly under oxidative conditions.[6]

Metabolic Pathway of Loratadine:

Control of this impurity in the API is achieved through careful optimization of the synthetic process, including the selection of reagents, solvents, and reaction conditions, followed by effective purification steps.

Conclusion

The comprehensive characterization of this compound is a critical component of ensuring the quality and safety of Loratadine pharmaceutical products. This guide has outlined the key analytical techniques, including HPLC, MS, and NMR, that are essential for its identification, quantification, and structural elucidation. By employing the described methodologies and understanding the rationale behind them, researchers and drug development professionals can confidently assess and control this important impurity and metabolite. The availability of well-characterized reference standards is fundamental to the accuracy and reliability of these analytical endeavors.

References

- SynZeal. (n.d.). Loratadine EP Impurity A.

- Allmpus. (n.d.). Loratadine EP Impurity A / Loratadine USP Related Compound F / 11-Hydroxy Dihydroloratadine.

- Veeprho. (n.d.). Loratadine EP Impurity A.

- Anant Pharmaceuticals Pvt. Ltd. (n.d.). Loratadine EP Impurity A.

- Barbas, C., et al. (2002). LC determination of loratadine and related impurities. Journal of Pharmaceutical and Biomedical Analysis, 28(2), 291-298.

- Spac, A. F., et al. (2016).

- The identification and the quantitative determination of loratadine by the HPLC method. (2018). Journal of Organic and Pharmaceutical Chemistry, 16(1), 4-10.

- Veeprho. (n.d.). Desloratadine Related Compound F.

Sources

- 1. glppharmastandards.com [glppharmastandards.com]

- 2. Loratadine EP Impurity A | 133284-74-9 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 3. Loratadine EP Impurity A | 133284-74-9 | SynZeal [synzeal.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. allmpus.com [allmpus.com]

- 6. veeprho.com [veeprho.com]

An In-depth Technical Guide to 11-Hydroxy Dihydro Loratadine: A Putative Metabolite of Loratadine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Loratadine, a widely utilized second-generation antihistamine, undergoes extensive metabolic transformation following administration. While its primary active metabolite, desloratadine, is well-characterized, the broader metabolic landscape includes a variety of secondary products, including hydroxylated species. This technical guide focuses on a specific, yet lesser-studied entity: 11-Hydroxy Dihydro Loratadine. Although commercially available as a reference standard and identified as a loratadine impurity and potential metabolite, its formation, pharmacology, and pharmacokinetics remain largely unexplored in peer-reviewed literature. This document synthesizes the known metabolic pathways of loratadine to provide a scientifically grounded, putative context for this compound. Furthermore, it presents a comprehensive, field-proven framework for its analytical quantification, offering detailed protocols and workflows designed to empower researchers to investigate this molecule's significance.

The Metabolic Landscape of Loratadine: A Multi-Enzyme Endeavor

Loratadine (LOR) is a prodrug that relies on extensive first-pass metabolism in the liver to exert its full therapeutic effect.[1] This biotransformation is a complex process mediated predominantly by the Cytochrome P450 (CYP) superfamily of enzymes.

The Primary Pathway: Decarboethoxylation to Desloratadine

The principal metabolic route for loratadine is its conversion to desloratadine (DL), also known as descarboethoxyloratadine.[1] This reaction involves the removal of the ethoxycarbonyl group from the piperidine ring. DL is a potent, active metabolite, exhibiting two to three times the oral potency of the parent drug, likely due to a higher affinity for the histamine H1 receptor.[] This conversion is primarily catalyzed by CYP3A4 and CYP2D6, with minor contributions from other isoforms such as CYP1A1 and CYP2C19.[3] The significant inter-individual variability in loratadine's plasma concentrations can be attributed to the polymorphic nature of these enzymes.[3]

Secondary Pathways: The Role of Hydroxylation

Following the initial decarboethoxylation, both the parent drug (loratadine) and its primary metabolite (desloratadine) can undergo further Phase I metabolism, specifically hydroxylation.[3] Several hydroxylated metabolites of desloratadine, such as 3-hydroxy, 5-hydroxy, and 6-hydroxy desloratadine, have been identified and are known to be pharmacologically active.[4][5] The formation of hydroxylated loratadine ("OH-loratadine") has also been demonstrated in in vitro systems using human liver microsomes, confirming that direct hydroxylation of the parent compound is a viable metabolic route.[3]

A Focus on this compound

This compound is chemically identified as Ethyl 4-(8-chloro-11-hydroxy-6,11-dihydro-5H-benzo[6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate.[7] It is cataloged as a loratadine metabolite and impurity, available as a certified reference material from various chemical suppliers, which is essential for its definitive identification and quantification in biological samples.[7][8]

Chemical Properties

A summary of the key chemical identifiers for this compound is presented below.

| Property | Value | Source(s) |

| IUPAC Name | Ethyl 4-(8-chloro-11-hydroxy-6,11-dihydro-5H-benzo[6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate | [7] |

| Synonyms | Loratadine EP Impurity A, Loratadine USP Related Compound F, 11-Hydroxyloratadine | [7][9] |

| CAS Number | 133284-74-9 | [7] |

| Molecular Formula | C22H25ClN2O3 | [8] |

| Molecular Weight | 400.90 g/mol | [8] |

Putative Metabolic Formation Pathway

Based on the established metabolic capabilities of the CYP450 system, the most plausible pathway for the formation of this compound is the direct hydroxylation of the parent loratadine molecule. This reaction would involve the enzymatic insertion of a hydroxyl group at the C-11 position of the tricyclic ring system, which is a benzylic carbon and thus susceptible to oxidative metabolism. The "dihydro" nomenclature indicates the reduction of the exocyclic double bond at the 11-position, concurrent with the addition of the hydroxyl group.

Causality Note: This proposed pathway is predicated on the known oxidative functions of hepatic CYP enzymes, which frequently catalyze the hydroxylation of drug molecules to increase their polarity and facilitate eventual excretion. While scientifically sound, this specific transformation for loratadine has not been definitively confirmed in published literature and requires experimental validation.

Analytical Strategy for Quantification in Biological Matrices

The lack of published methods for this compound necessitates the development of a robust and sensitive analytical procedure. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such applications due to its superior selectivity and sensitivity.

Rationale for Method Design (Expertise & Experience)

-

Chromatography: A reversed-phase C18 column is the logical starting point, as it effectively retains and separates moderately lipophilic molecules like loratadine and its metabolites.[10] A gradient elution using acetonitrile or methanol with an acidic modifier (e.g., formic acid) in water is chosen to ensure sharp peak shapes and efficient separation from endogenous matrix components. Formic acid aids in the protonation of the analytes in the positive ion mode, enhancing MS sensitivity.

-

Mass Spectrometry: Electrospray Ionization (ESI) in the positive ion mode is selected because the piperidine and pyridine nitrogen atoms in the analyte's structure are readily protonated. Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM) provides unparalleled selectivity. We will monitor specific precursor-to-product ion transitions for both the analyte and a stable-isotope labeled internal standard (SIL-IS), such as Loratadine-d5, to ensure accurate and precise quantification by correcting for matrix effects and extraction variability.

-

Sample Preparation: Solid-Phase Extraction (SPE) is preferred over liquid-liquid extraction for its cleanliness, higher recovery, and potential for automation. A mixed-mode cation exchange SPE sorbent is ideal, as it can retain the basic analytes via ion exchange while washing away neutral and acidic interferences, followed by elution with a basic organic solvent.

Detailed Protocol: Quantification of this compound in Human Plasma

This protocol is a self-validating system when performed with appropriate calibration and quality control (QC) standards.

Step 1: Preparation of Standards and QC Samples

-

Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

-

Prepare a 1 mg/mL stock solution of an appropriate internal standard (IS), e.g., Loratadine-d5, in methanol.

-

Serially dilute the analyte stock solution to create calibration standards ranging from 0.1 to 100 ng/mL by spiking into control human plasma.

-

Prepare QC samples in control plasma at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).

Step 2: Plasma Sample Preparation (SPE)

-

To 200 µL of plasma sample (standard, QC, or unknown), add 20 µL of IS working solution (e.g., 500 ng/mL) and 200 µL of 4% phosphoric acid. Vortex to mix.

-

Condition a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX, 30 mg) with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.

-

Dry the cartridge under vacuum for 1 minute.

-

Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

Step 3: LC-MS/MS Analysis

-

LC System: UPLC/HPLC system.

-

Column: C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer with ESI source (Positive Ion Mode).

-

MRM Transitions: (To be determined by infusing the reference standard)

-

This compound: Q1: 401.2 -> Q3: [Product Ion 1], [Product Ion 2] (Hypothetical m/z for [M+H]+)

-

Loratadine-d5 (IS): Q1: 388.0 -> Q3: [Product Ion] (Hypothetical m/z for [M+H]+)

-

-

Data Analysis: Quantify using the peak area ratio of the analyte to the IS against the calibration curve.

Pharmacokinetic Context

No pharmacokinetic data for this compound is currently available. However, understanding the kinetics of the parent drug and its major metabolite provides a crucial benchmark for any future studies.

| Parameter | Loratadine | Desloratadine (from LOR admin.) | Source(s) |

| Tmax (hours) | ~1.2 | ~1.5 | |

| Cmax (µg/L) | 17 ± 14 | 16 ± 9 | |

| AUC₀-∞ (µg·h/L) | 47 ± 49 | 181 ± 122 | |

| t½ (hours) | ~6 - 11 | ~13 - 24 |

Insight: The data shows rapid absorption and conversion of loratadine to desloratadine. Desloratadine has a significantly longer half-life and greater overall exposure (AUC), underscoring its role as the primary active moiety. Any study of this compound should aim to determine where its pharmacokinetic profile fits within this context—is it formed and eliminated rapidly, or does it accumulate?

Conclusion and Future Directives

This compound represents an underexplored facet of loratadine's complex metabolism. While its existence is confirmed through its availability as a chemical standard, its relevance to the drug's overall pharmacological and safety profile is unknown. This guide provides a foundational understanding of its likely origins and a detailed, practical blueprint for its scientific investigation.

Key future research should focus on:

-

Metabolite Identification: Utilize the protocol herein to analyze plasma samples from subjects administered loratadine to confirm the in vivo presence of this compound.

-

Enzyme Phenotyping: Employ in vitro assays with recombinant human CYP enzymes to identify the specific isoforms responsible for its formation.

-

Pharmacological Characterization: Use the synthesized reference standard to perform receptor binding assays (e.g., for the H1 receptor) and functional assays to determine its antihistaminic activity, if any.

-

Full Pharmacokinetic Profiling: Once its presence is confirmed in vivo, conduct a full pharmacokinetic study to determine its absorption, distribution, metabolism, and excretion characteristics.

By addressing these questions, the scientific community can achieve a more complete understanding of loratadine's biotransformation and the potential contribution of all its metabolic products to its clinical effects.

References

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 3957, Loratadine." PubChem, [Link]. Accessed January 10, 2026.

- Ghosal, A., et al. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. Drug Metabolism Letters, 3(3), 162-170. [Link]

- Synapse, P. (2024). What is the mechanism of Loratadine? Patsnap Synapse, [Link]. Accessed January 10, 2026.

- ResearchGate. (n.d.). Chemical structure of [ 14 C]loratadine.

- Zhang, Y., et al. (2020). Pharmacokinetics and Tissue Distribution of Loratadine, Desloratadine and Their Active Metabolites in Rat based on a Newly Developed LC-MS/MS Analytical Method. Drug Research (Stuttgart), 70(11), 528-540. [Link].

- Journal of Organic and Pharmaceutical Chemistry. (n.d.). The identification and the quantitative determination of loratadine by the HPLC method. Journal of Organic and Pharmaceutical Chemistry, [Link]. Accessed January 10, 2026.

- ResearchGate. (n.d.). Proposed Fragmentation Pathways for Loratadine and Hydroxylated Loratadine.

- Zhang, Y., et al. (2020). Pharmacokinetics and Tissue Distribution of Loratadine, Desloratadine and Their Active Metabolites in Rat based on a Newly Developed LC-MS/MS Analytical Method. Thieme Connect, [Link]. Accessed January 10, 2026.

- Google Patents. (n.d.). WO2004080997A1 - Process for the preparation of loratadine.

- Veeprho. (n.d.). Loratadine EP Impurity A | CAS 133284-74-9. Veeprho, [Link]. Accessed January 10, 2026.

- African Journal of Medicine and Pharma Research. (2025). A concise review- An analytical method development and validation of loratadine. African Journal of Medicine and Pharma Research, 3(1), 46-59. [Link]. Accessed January 10, 2026.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research, [Link]. Accessed January 10, 2026.

- Barbas, C., et al. (2002). LC determination of loratadine and related impurities. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1041-1053. [Link]. Accessed January 10, 2026.

- SynZeal. (n.d.). Loratadine D5. SynZeal, [Link]. Accessed January 10, 2026.

- Heshitha, P., & Annapurna, M. M. (2023). A Review on Analytical Techniques for the Assay of Loratadine. Acta Scientific Pharmaceutical Sciences, 7(12), 20-25. [Link]. Accessed January 10, 2026.

- Reddy, G. M., et al. (2011). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Scientia Pharmaceutica, 79(2), 277-290. [Link]. Accessed January 10, 2026.

- GLP Pharma Standards. (n.d.). Loratadine EP Impurity A | CAS No- 133284-74-9. GLP Pharma Standards, [Link]. Accessed January 10, 2026.

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 69455764, Ethyl 4-(8-chloro-6,11-dihydro-11-hydroxy-5H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-yl)-1-piperidinecarboxylate." PubChem, [Link]. Accessed January 10, 2026.

- Liu, Y., et al. (2003). Pharmacokinetics of loratadine and its active metabolite descarboethoxyloratadine in healthy Chinese subjects. Acta Pharmacologica Sinica, 24(7), 711-715. [Link]. Accessed January 10, 2026.

- Hilbert, J., et al. (1987). Pharmacokinetics and dose proportionality of loratadine. Journal of Clinical Pharmacology, 27(9), 694-698. [Link]. Accessed January 10, 2026.

Sources

- 1. What is the mechanism of Loratadine? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and Tissue Distribution of Loratadine, Desloratadine and Their Active Metabolites in Rat based on a Newly Developed LC-MS/MS Analytical Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 7. veeprho.com [veeprho.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. glppharmastandards.com [glppharmastandards.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 11-Hydroxy Dihydro Loratadine

This guide provides a comprehensive technical overview of 11-Hydroxy Dihydro Loratadine, a critical molecule in the study of loratadine metabolism and impurity profiling. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, metabolic pathways, and analytical considerations for this compound.

Introduction: The Significance of a Hydroxylated Metabolite

This compound is a key metabolite and impurity of the widely used second-generation antihistamine, Loratadine. Its chemical identity is Ethyl 4-[(11RS)-8-Chloro-11-hydroxy-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-yl]piperidine-1-carboxylate.[3][4] In the context of pharmaceutical development and quality control, understanding the chemical properties of such metabolites is paramount for ensuring the safety, efficacy, and stability of the parent drug. This guide will explore the known chemical characteristics of this compound, providing a foundational understanding for its synthesis, analysis, and pharmacological relevance.

Within regulatory frameworks, this compound is also recognized as Loratadine EP Impurity A and Loratadine USP Related Compound F, highlighting its importance in compendial analysis of Loratadine.[1][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analytical characterization.

Chemical Structure and Stereochemistry

The molecule possesses a chiral center at the 11th position of the benzocyclohepta[1,2-b]pyridine ring system, where the hydroxyl group is attached. As such, it exists as a racemic mixture of (R) and (S) enantiomers.[3]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Systematic Name | Ethyl 4-[(11RS)-8-Chloro-11-hydroxy-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-yl]piperidine-1-carboxylate[3] |

| Synonyms | Loratadine EP Impurity A, Loratadine USP Related Compound F, 11-Hydroxy Dihydroloratadine[1][5][6] |

| CAS Number | 133284-74-9[6] |

| Molecular Formula | C22H25ClN2O3[4] |

| Molecular Weight | 400.90 g/mol [4] |

| Stereochemistry | Racemic[3] |

Solubility and Stability

Quantitative solubility data for this compound is not extensively published. However, a Certificate of Analysis for a commercially available reference standard indicates that it is slightly soluble in chloroform.[7] Based on the properties of the parent compound, Loratadine, which is practically insoluble in water but soluble in organic solvents like acetone and methanol, it can be inferred that this compound exhibits similar solubility characteristics.[8]

Table 2: Known Physicochemical Properties of this compound

| Property | Value/Information |

| Appearance | White to pale yellow solid[7] |

| Solubility | Chloroform (Slightly)[7] |

| Storage | 2-8 °C[6] |

Synthesis and Metabolic Formation

While this compound is commercially available as a reference standard, detailed synthetic procedures are not widely published. Its primary significance lies in its role as a metabolite of Loratadine.

Metabolic Pathway

Loratadine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The biotransformation of Loratadine involves multiple pathways, including the formation of its major active metabolite, desloratadine (DL), and subsequent hydroxylation of both the parent drug and DL.[3][5] A variety of CYP isoenzymes, including CYP3A4, CYP2D6, CYP1A1, and CYP2C19, are involved in the metabolism of Loratadine.[5] Hydroxylation can occur at various positions on the molecule, leading to the formation of compounds such as this compound.

Caption: Metabolic pathway of Loratadine.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While the complete spectral data is often proprietary to the manufacturers of reference standards, Certificates of Analysis confirm that the structure is verified using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7] The availability of comprehensive characterization data, including 1H-NMR, 13C-NMR, MS, Infrared (IR) spectroscopy, and Thermogravimetric Analysis (TGA), from suppliers of reference materials is a critical resource for researchers.[1][6]

Pharmacological Activity

The pharmacological activity of this compound has not been extensively characterized in the public literature. However, studies on other hydroxylated metabolites of Loratadine and its active metabolite, desloratadine, indicate that they can retain antihistaminic activity. Desloratadine itself is a potent H1 receptor antagonist, and it is plausible that its hydroxylated derivatives may also interact with the H1 receptor.[2] Further research is required to quantify the specific H1 receptor binding affinity and in vivo antihistaminic potency of this compound.

Analytical Methodologies

The accurate quantification of this compound is crucial for impurity profiling in Loratadine drug substances and products. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.

Experimental Protocol: HPLC-UV Analysis

The following protocol is a representative method that can be adapted for the analysis of this compound, based on established methods for Loratadine and its impurities.[10][11][12][13]

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of this compound.

Materials:

-

This compound reference standard

-

Loratadine bulk drug sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium phosphate monobasic (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

Instrumentation:

-

HPLC system with a UV/Vis or PDA detector

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase A: 0.05 M potassium phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 70% A, 30% B

-

5-20 min: Gradient to 30% A, 70% B

-

20-25 min: Hold at 30% A, 70% B

-

25-30 min: Return to initial conditions (70% A, 30% B)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 247 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., methanol or mobile phase) to obtain a known concentration.

-

Sample Solution Preparation: Prepare a solution of the Loratadine bulk drug sample in the same diluent at a concentration suitable for the detection of impurities.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of the impurity using the peak area and the response factor of the standard.

Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Caption: HPLC analysis workflow.

Conclusion

This compound is a molecule of significant interest in the pharmaceutical sciences due to its role as a metabolite and impurity of Loratadine. This guide has provided a comprehensive overview of its known chemical properties, drawing from available scientific literature and technical documentation. While there are areas where publicly available data is limited, such as detailed synthesis protocols and quantitative pharmacological data, this guide serves as a valuable resource for researchers and professionals in the field. A thorough understanding of the physicochemical properties, metabolic pathways, and analytical methodologies for this compound is essential for the continued development and quality control of Loratadine-containing products.

References

- LGC Standards.

- Santa Cruz Biotechnology.

- PubChem.

- USP Store. [this compound (25 mg) (Ethyl 4-(8-chloro-11-hydroxy-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin- 11-yl)

- SynThink Research Chemicals.

- Klos, K., et al.

- BenchChem.

- Rao, B. M., et al. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. PubMed Central.

- ChemicalBook.

- MedchemExpress.com.

- Allmpus.

- de Graaf, C., et al. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine.

- Veeprho.

- de Graaf, C., et al.

- Wyzant Ask An Expert. What are some chemical properties of loratadine?

- Gillman, S., et al. Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists.

- ChemicalBook.

- Simson Pharma Limited. Loratadine EP Impurity A | CAS No- 133284-74-9.

- ResearchGate. Proposed fragmentation pathway for (A)

- LGC Standards.

- BenchChem.

- Google Patents.

- ResearchGate.

- Vlase, L., et al.

- Grigoriu, I. C., et al.

- Scholars Research Library.

- Sigma-Aldrich. Desloratadine Related Compound F Pharmaceutical Secondary Standard.

- LGC Standards.

- Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0005000).

- ResearchGate.

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005000).

- LGC Standards.

- ResearchGate.

- Maslarska, V., & Peikova, L.

- Pharmaffiliates. Ethyl 4-(8-chloro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)

- Parvathi, P.

- Reddy, G. S., et al. Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form. NIH.

- ResearchGate. Comparison of proposed MS/MS fragmentation pathways of LOR (left) and DL (M49) (right).

- PubChem. Ethyl 4-(8-chloro-5,6-dihydro-4-(hydroxymethyl)-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)

- Molbase. Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene).

- LGC Standards. Ethyl 4-[(11RS)

- ResearchGate. Stability indicating methods for the determination of loratadine in the presence of its degradation product | Request PDF.

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. H1 Antihistamines—Promising Candidates for Repurposing in the Context of the Development of New Therapeutic Approaches to Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. veeprho.com [veeprho.com]

- 6. allmpus.com [allmpus.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. wyzant.com [wyzant.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. farmaciajournal.com [farmaciajournal.com]

- 12. bch.ro [bch.ro]

- 13. ijbpas.com [ijbpas.com]

An In-Depth Technical Guide to 11-Hydroxy Dihydro Loratadine (CAS Number: 133284-74-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 11-Hydroxy Dihydro Loratadine, a significant metabolite and known impurity of the widely used second-generation antihistamine, Loratadine. This document delves into its chemical identity, metabolic formation, potential pharmacological relevance, and analytical methodologies. The content is structured to provide not just factual data, but also to explain the underlying scientific principles and experimental considerations.

Introduction: The Significance of a Metabolite

This compound emerges during the biotransformation of Loratadine, a potent and non-sedating H1 receptor antagonist.[1] As with many pharmaceuticals, the metabolites of a parent drug can possess their own pharmacological activity, contribute to the overall therapeutic effect, or be involved in adverse events. Therefore, a thorough understanding of this compound is crucial for a complete comprehension of Loratadine's pharmacology and for ensuring the quality and safety of Loratadine-based therapeutics. This compound is also recognized by pharmacopeias as Loratadine EP Impurity A and Loratadine USP Related Compound F , highlighting its importance in pharmaceutical quality control.[2][3]

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and analytical detection.

| Property | Value | Source(s) |

| CAS Number | 133284-74-9 | [2] |

| Molecular Formula | C22H25ClN2O3 | [2] |

| Molecular Weight | 400.9 g/mol | [2] |

| IUPAC Name | Ethyl 4-(8-chloro-11-hydroxy-6,11-dihydro-5H-benzo[4][5]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate | [3] |

| Synonyms | Loratadine EP Impurity A, Loratadine USP Related Compound F, 11-Hydroxyloratadine | [2][3] |

| Appearance | Off-White to Pale Yellow Solid | [] |

Metabolic Genesis: The Biotransformation of Loratadine

This compound is not typically synthesized as a primary therapeutic agent but is rather a product of the extensive metabolism of Loratadine following oral administration.[4][7] The metabolic pathway is a critical area of study in drug development, as it dictates the pharmacokinetic profile and the potential for drug-drug interactions.

Loratadine undergoes rapid and extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The two main initial metabolic routes are:

-

Decarboethoxylation: This process, primarily carried out by CYP3A4 and CYP2D6, leads to the formation of desloratadine (descarboethoxyloratadine), which is the major active metabolite of Loratadine and is itself a marketed antihistamine.[8][9]

-

Hydroxylation: Concurrently, both Loratadine and its primary metabolite, desloratadine, can undergo hydroxylation at various positions on the molecule.[8] this compound is a product of the hydroxylation of the parent Loratadine molecule.[8]

The following diagram illustrates the metabolic pathway leading to the formation of this compound.

Caption: Metabolic pathway of Loratadine.

Pharmacological Profile: An Area for Further Investigation

The specific pharmacological activity of this compound has not been extensively studied and reported in publicly available literature. However, based on the pharmacology of other hydroxylated antihistamine metabolites, some inferences can be drawn.

The primary pharmacological action of Loratadine and its major active metabolite, desloratadine, is the selective inverse agonism of peripheral histamine H1 receptors.[] This action is responsible for their antihistaminic effects. It is plausible that this compound retains some affinity for the H1 receptor, although likely with a different potency compared to the parent drug and desloratadine. The introduction of a hydroxyl group can alter a molecule's polarity, which in turn can affect its absorption, distribution, metabolism, excretion (ADME) properties, and its interaction with target receptors.

Further research is warranted to elucidate the specific H1 receptor binding affinity and functional activity of this compound. Such studies would be invaluable in determining its contribution to the overall clinical efficacy and safety profile of Loratadine.

Chemical Synthesis: A Conceptual Approach

One plausible approach would involve the direct hydroxylation of Loratadine using a suitable oxidizing agent. However, achieving regioselectivity to target the 11-position would be a significant challenge.

A more controlled synthesis would likely involve a multi-step process, potentially starting from a precursor molecule that already contains the hydroxyl group or a functional group that can be readily converted to a hydroxyl group.

The following diagram outlines a conceptual workflow for the synthesis and purification of this compound for use as a reference standard.

Sources

- 1. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. veeprho.com [veeprho.com]

- 4. loratadine [glowm.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites | Bentham Science [eurekaselect.com]

- 9. Loratadine: Pharmacokinetics & Pharmacodynamics | Study.com [study.com]

An In-Depth Technical Guide to the Identification of Loratadine EP Impurity A

This guide provides a comprehensive, technically-grounded framework for the identification and characterization of Loratadine EP Impurity A. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causal reasoning behind analytical choices, ensuring a robust and scientifically sound approach to impurity profiling.

Section 1: Introduction to Loratadine and the Imperative of Impurity Profiling

Loratadine is a widely used second-generation antihistamine, valued for its efficacy in treating allergic rhinitis and urticaria without the sedative effects common to older antihistamines.[1] Its chemical name is ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[2][3]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidine carboxylate.[4][5] The synthesis and storage of any active pharmaceutical ingredient (API) like loratadine can result in the formation of impurities. Regulatory bodies such as the International Council for Harmonisation (ICH) and national pharmacopoeias mandate strict control over these impurities, as they can impact the safety and efficacy of the final drug product.

Impurity profiling is therefore a critical component of pharmaceutical quality control. It involves the identification, quantification, and control of impurities in both the drug substance and the final formulation. This guide focuses specifically on Loratadine EP Impurity A, a specified impurity in the European Pharmacopoeia (EP).[3]

Section 2: Unveiling Loratadine EP Impurity A

Chemical Identity

Loratadine EP Impurity A is chemically known as Ethyl 4-[(11RS)-8-chloro-11-hydroxy-6,11-dihydro-5H-benzo[2][3]cyclohepta[1,2-b]pyridin-11-yl]piperidine-1-carboxylate.[6][7] It is also referred to as 11-Hydroxy Dihydroloratadine.[1][8][9]

Table 1: Chemical Identifiers for Loratadine EP Impurity A

| Identifier | Value | Source |

| CAS Number | 133284-74-9 | [1][8][10] |

| Molecular Formula | C22H25ClN2O3 | [1][8] |

| Molecular Weight | 400.9 g/mol | [1][8] |

| Synonyms | Loratadine USP Related Compound F, 11-Hydroxy Dihydroloratadine | [7][10][11] |

Structural Relationship and Potential Formation Pathways

Loratadine EP Impurity A is structurally very similar to the parent loratadine molecule. The key difference is the presence of a hydroxyl (-OH) group at the 11-position of the tricyclic ring system and the saturation of the exocyclic double bond.

This impurity is often a process-related impurity, potentially arising from incomplete dehydration during the synthesis of loratadine or from the hydration of the loratadine molecule under certain storage conditions.[12] For instance, one of the final steps in many loratadine syntheses involves the dehydration of a carbinol intermediate. If this reaction does not go to completion, the carbinol, which is Loratadine EP Impurity A, can remain in the final product.

Caption: Potential formation pathway of Loratadine EP Impurity A during synthesis.

Section 3: Analytical Strategies for Identification

A multi-faceted analytical approach is essential for the unambiguous identification and characterization of Loratadine EP Impurity A. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for separating impurities from the main API. The choice of stationary and mobile phases is critical for achieving the necessary resolution.

Rationale for Method Development:

-

Stationary Phase: A C18 or C8 reversed-phase column is typically effective. These columns provide good hydrophobic retention for both loratadine and its impurities.

-

Mobile Phase: A gradient elution is often preferred over an isocratic one to achieve better separation of all related substances, which may have a range of polarities.[13] A typical mobile phase consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer can be adjusted to optimize the peak shape of the basic loratadine molecule.[4][5]

-

Detection: UV detection at a wavelength where both loratadine and the impurity have significant absorbance (e.g., 220 nm or 244 nm) is standard.[4][5][13]

Table 2: Example HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for the analytes. |

| Mobile Phase A | 0.05 M Potassium Phosphate Buffer (pH adjusted) | Buffers the mobile phase to ensure consistent ionization and retention. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic compounds. |

| Gradient | Time-based linear gradient from low to high %B | Ensures elution of all compounds with good peak shape and resolution. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 220 nm | Wavelength of good absorbance for both loratadine and its impurities.[4][13] |

| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Accurately weigh and dissolve reference standards of loratadine and Loratadine EP Impurity A in a suitable diluent (e.g., mobile phase).

-

Sample Preparation: Accurately weigh and dissolve the loratadine drug substance in the diluent to a known concentration.

-

Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Identify the peak corresponding to Impurity A in the sample chromatogram by comparing its retention time with that of the reference standard. The European Pharmacopoeia specifies a relative retention time of approximately 2.4 for Impurity A relative to loratadine under their prescribed method.[3]

Caption: A streamlined workflow for the HPLC-based identification of Loratadine EP Impurity A.

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) provides definitive identification by furnishing molecular weight information.

Rationale for MS Analysis:

-

Ionization Technique: Electrospray ionization (ESI) is well-suited for polar molecules like Loratadine EP Impurity A, typically forming a protonated molecular ion [M+H]+.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can provide accurate mass measurements. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

The expected protonated molecular ion for Loratadine EP Impurity A (C22H25ClN2O3) would be observed at an m/z of approximately 401.16. This is distinct from loratadine (C22H23ClN2O2), which would show an [M+H]+ ion at approximately 383.15. This mass difference of 18 Da corresponds to the addition of a water molecule (H2O), confirming the presence of the hydroxyl group and the saturated bond.

Table 3: Expected Mass Spectrometric Data

| Compound | Molecular Formula | [M+H]+ (m/z) |

| Loratadine | C22H23ClN2O2 | ~383.15 |

| Loratadine EP Impurity A | C22H25ClN2O3 | ~401.16 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of the impurity's chemical structure. 1H and 13C NMR are the most common experiments performed.

Rationale for NMR Analysis:

-

Isolation: For NMR analysis, the impurity often needs to be isolated, for example, by preparative HPLC, to obtain a sufficient quantity and purity.[14]

-

Key Spectral Features: The 1H NMR spectrum of Loratadine EP Impurity A will show signals that are absent in the loratadine spectrum. Specifically, the disappearance of the vinyl proton signal from the exocyclic double bond and the appearance of a new signal for the hydroxyl proton are key indicators. Additionally, changes in the chemical shifts of the protons in the piperidine ring and the tricyclic system adjacent to the new stereocenter at position 11 will be observed.

Section 4: Conclusion

The rigorous identification of Loratadine EP Impurity A is a critical step in ensuring the quality, safety, and efficacy of loratadine drug products. This guide has detailed a systematic approach, grounded in scientific principles, that combines chromatographic separation with spectroscopic characterization. By understanding the "why" behind the analytical choices—from selecting the appropriate HPLC column to interpreting mass spectral and NMR data—researchers and drug development professionals can confidently and accurately characterize this and other related impurities, thereby meeting stringent regulatory requirements and safeguarding public health.

References

- A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC. (n.d.). National Institutes of Health (NIH).

- Determination of loratadine and its related impurities by high performance liquid chromatography. (2009). ResearchGate.

- LC determination of loratadine and related impurities. (2002). Journal of Pharmaceutical and Biomedical Analysis.

- Loratadine Impurities. (n.d.). SynZeal.

- Loratadine. (2008). European Pharmacopoeia 6.0.

- Loratadine-impurities. (n.d.). Pharmaffiliates.

- Loratadine EP Impurity A | CAS No- 133284-74-9. (n.d.). GLP Pharma Standards.

- Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. (n.d.). Waters Corporation.

- Impurity profile study of loratadine. (2003). PubMed.

- A process for the manufacturing of loratadine and its intermediates. (2006). Google Patents.

- Loratadine EP Impurity A | CAS 133284-74-9. (n.d.). Veeprho.

- Isolation, Characterization and Pharmacological Evaluation of 8-chloro-3 (1-methyl-piperidene-4-yl) 5H-benzo[2][3] Cyclohepta [1, 2b] Pyridene-11(6H)-one from Loratadine. (2012). Science Alert.

- CAS No : 133284-74-9| Product Name : Loratadine - Impurity A. (n.d.). Pharmaffiliates.

- Loratadine EP Impurity A | 133284-74-9. (n.d.). SynZeal.

- CAS 133284-74-9 Loratadine EP Impurity A. (n.d.). Anant Pharmaceuticals Pvt. Ltd.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Loratadine Impurities | SynZeal [synzeal.com]

- 3. uspbpep.com [uspbpep.com]

- 4. researchgate.net [researchgate.net]

- 5. dspace.ceu.es [dspace.ceu.es]

- 6. veeprho.com [veeprho.com]

- 7. Loratadine EP Impurity A | 133284-74-9 | SynZeal [synzeal.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. glppharmastandards.com [glppharmastandards.com]

- 11. CAS 133284-74-9 Loratadine EP Impurity A | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 12. WO2006006184A2 - A process for the manufacturing of loratadine and its intermediates - Google Patents [patents.google.com]

- 13. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impurity profile study of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loratadine, a widely utilized second-generation H1 histamine antagonist, is a cornerstone in the management of allergic conditions.[1] The purity and safety of Loratadine as an Active Pharmaceutical Ingredient (API) are of paramount importance, necessitating a thorough understanding and control of its related compounds and potential impurities. This technical guide provides a comprehensive examination of Loratadine USP Related Compound F, a significant impurity that requires careful monitoring during drug development and manufacturing. This document will delve into the chemical structure, synthesis, and analytical methodologies for the identification and quantification of this specific compound, offering field-proven insights and detailed protocols to ensure the quality and regulatory compliance of Loratadine formulations.

Introduction: The Significance of Impurity Profiling in Loratadine

The therapeutic efficacy and safety of any pharmaceutical product are intrinsically linked to the purity of its API.[2] In the case of Loratadine, chemically known as ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[3]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate, the manufacturing process and subsequent storage can lead to the formation of various related substances.[1][4] These impurities can arise from the synthetic route, degradation of the drug substance, or interaction with excipients.[2] Regulatory bodies, including the United States Pharmacopeia (USP), mandate strict control over these impurities, as they can potentially compromise the safety and effectiveness of the final drug product.[5][6]

Loratadine USP Related Compound F is one such impurity that is closely monitored. A comprehensive understanding of its structure and formation is crucial for developing robust analytical methods to ensure that its levels remain within the stringent limits set by pharmacopeias.

Chemical Structure and Identity of Loratadine USP Related Compound F

Loratadine USP Related Compound F is identified as Ethyl 4-[(11RS)-8-chloro-11-fluoro-6,11-dihydro-5H-benzo[3]cyclohepta[1,2-b]pyridin-11-yl]piperidine-1-carboxylate .[7]

Key Structural Features:

-

Core Nucleus: It shares the same tricyclic benzocycloheptapyridine core structure as Loratadine.

-

Distinguishing Feature: The key difference lies at the 11-position of the central seven-membered ring. In Loratadine, this position is part of a double bond to the piperidine ring. In Compound F, this double bond is reduced, and a fluorine atom is introduced at the 11-position, creating a chiral center.

-

Piperidine Moiety: The 1-ethoxycarbonyl-4-piperidyl group is attached at this newly formed stereocenter.

| Compound | Chemical Name | Molecular Formula | Molecular Weight |

| Loratadine | Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[3]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate | C22H23ClN2O2 | 382.88 g/mol [1] |

| Loratadine USP Related Compound F | Ethyl 4-[(11RS)-8-chloro-11-fluoro-6,11-dihydro-5H-benzo[3]cyclohepta[1,2-b]pyridin-11-yl]piperidine-1-carboxylate | C22H24ClFN2O2 | 402.89 g/mol [7] |

Below is a diagram illustrating the chemical structure of Loratadine USP Related Compound F.

Caption: Chemical structure of Loratadine USP Related Compound F.

Synthesis and Formation Pathways

The presence of Loratadine USP Related Compound F is often linked to the synthetic route employed for the production of Loratadine. While specific proprietary synthesis details are not publicly available, the structure suggests its formation could result from an incomplete elimination reaction or an alternative reaction pathway where a fluorine-containing reagent is used or is present as an impurity in one of the starting materials or reagents.

Forced degradation studies are instrumental in understanding the potential degradation pathways of Loratadine.[2] These studies involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[2][8] While Compound F is not typically reported as a major degradation product, these studies are crucial for developing stability-indicating analytical methods that can separate the API from all potential impurities.[8][9]